2-[(2-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of fluorine, sulfur, and nitrogen atoms within its structure, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-{[(2-fluorophenyl)methyl]sulfanyl}-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide .
- 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide .
Uniqueness
2-{[(2-fluorophenyl)methyl]sulfanyl}-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H18FN3OS2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-phenyl-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H18FN3OS2/c25-20-14-8-7-9-17(20)16-30-24-26-15-21(31-19-12-5-2-6-13-19)22(28-24)23(29)27-18-10-3-1-4-11-18/h1-15H,16H2,(H,27,29) |
InChI Key |
YLGZVCYVPDEVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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